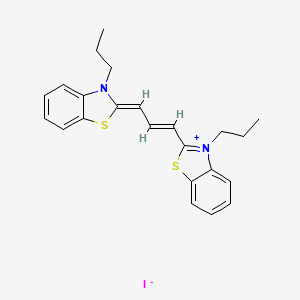

3,3'-Dipropylthiacarbocyanine iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C23H25IN2S2 |

|---|---|

Poids moléculaire |

520.5 g/mol |

Nom IUPAC |

(2Z)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

JGTCEHAVVINOPG-UHFFFAOYSA-M |

SMILES isomérique |

CCCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCC.[I-] |

SMILES canonique |

CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |

Pictogrammes |

Irritant |

Synonymes |

3,3'-bis(propylthia)dicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine chloride 3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate 3,3'-dipropylthiacarbocyanine iodide 3,3'-dipropylthiodicarbocyanine iodide diS C3-(5) diS-C3-(5) DiSC3(5) DPTDCI |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of 3,3'-Dipropylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiacarbocyanine iodide (also known as DiSC3(3)) is a lipophilic, cationic carbocyanine fluorescent dye.[1][2] With the CAS Registry Number 53336-12-2 and the molecular formula C₂₃H₂₅IN₂S₂, this compound is a crucial tool in cellular and molecular biology.[1][2] Its primary application lies in its sensitivity to transmembrane potential.[1][3] The dye's fluorescence intensity is modulated by changes in the electrical potential across cellular and mitochondrial membranes, making it an invaluable probe for studying cellular depolarization and hyperpolarization events.[1][2][4] An increase in the dye's fluorescence intensity is indicative of plasma membrane depolarization.[1] This guide provides a comprehensive overview of its core spectroscopic properties, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Core Spectroscopic Properties

The photophysical characteristics of this compound are highly dependent on its environment, particularly the solvent and its binding to biological structures. The key spectroscopic parameters are summarized in the table below.

Data Presentation: Spectroscopic Parameters

| Parameter | Value(s) | Solvent / Conditions |

| Molar Extinction Coefficient (ε) | 163,120 M⁻¹cm⁻¹ at 599 nm | Methanol (B129727) (at 0.00463 g/L)[1] |

| 40,246 M⁻¹cm⁻¹ at 220 nm | Methanol (at 0.00463 g/L)[1] | |

| 17,425 M⁻¹cm⁻¹ at 298 nm | Methanol (at 0.00463 g/L)[1] | |

| Absorption Maximum (λmax) | 559 nm | Methanol[1] |

| Fluorescence Excitation (λex) | 559 nm | Methanol[1] |

| 485 nm | Methanol[1] | |

| 482 nm | pH 7.2 (General)[1] | |

| 540 nm | Bound to DNA[1] | |

| Fluorescence Emission (λem) | 575 nm | Methanol (with 559 nm excitation)[1] |

| 501 nm | Methanol (with 485 nm excitation)[1] | |

| 608 nm | pH 7.2 (General)[1] | |

| 608 nm | Bound to DNA[1] |

Note: The properties of a related but structurally different compound, 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)), are sometimes reported alongside. DiSC3(5) has a longer polymethine chain and its spectral properties are red-shifted, with excitation/emission maxima around 622/670 nm.[4][5]

Experimental Protocols

Accurate measurement of spectroscopic properties requires meticulous experimental design. The following protocols provide a general framework for the characterization of cyanine (B1664457) dyes like this compound.

General Protocol for UV-Vis Absorption Spectroscopy

This protocol outlines the steps for determining the absorption spectrum and maximum absorbance wavelength (λmax).

-

Solvent Preparation : Use absolute ethanol (B145695) or methanol as the solvent. Cyanine dyes are prone to precipitation in the presence of even small amounts of water. Ensure all glassware is completely dry.[6]

-

Stock Solution Preparation : Prepare a concentrated stock solution of the dye. Due to the high extinction coefficient, a micromolar (µM) concentration is typically sufficient for measurements.

-

Working Solution Preparation : Dilute the stock solution to prepare a working solution with a concentration that yields an absorbance value between 0.5 and 0.8 at the λmax to ensure linearity according to the Beer-Lambert law.[7]

-

Spectrometer Setup : Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings. Set the desired wavelength range for the scan (e.g., 350 nm to 850 nm).[8]

-

Baseline Correction : Fill a 1 cm path length quartz cuvette with the pure solvent (e.g., absolute methanol). Place it in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.[7][8]

-

Sample Measurement :

-

Data Analysis : Identify the wavelength at which the maximum absorbance occurs (λmax). Record the absorbance value at this peak.[7]

General Protocol for Fluorescence Spectroscopy

This protocol details the steps for measuring the excitation and emission spectra of the dye.

-

Sample Preparation : Prepare a dilute solution of the dye in a suitable solvent (e.g., methanol) in a fluorescence cuvette. The concentration should be low enough to avoid inner filter effects (typically, absorbance at the excitation wavelength should be <0.1).

-

Spectrofluorometer Setup : Turn on the instrument and allow the excitation lamp (e.g., Xenon arc lamp) to stabilize.

-

Emission Spectrum Measurement :

-

Set the excitation monochromator to the known absorption maximum (λmax), for instance, 559 nm.[1]

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 570 nm to 800 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement :

-

Set the emission monochromator to the determined emission maximum (λem), for example, 575 nm.[1]

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 400 nm to 570 nm).

-

The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelengths.

-

-

Solvent Blank Subtraction : Always run a scan of the pure solvent under the same conditions to identify and subtract any background fluorescence or Raman scattering peaks.

Visualizations: Workflow and Mechanism of Action

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the experimental characterization of this compound's spectroscopic properties.

References

- 1. 3,3′-二丙基硫杂羰花青碘化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 7. chm.uri.edu [chm.uri.edu]

- 8. lakeheadu.ca [lakeheadu.ca]

An In-depth Technical Guide to 3,3'-Dipropylthiacarbocyanine Iodide: A Fluorescent Probe for Membrane Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dipropylthiacarbocyanine iodide is a lipophilic, cationic fluorescent dye widely employed for the real-time measurement of plasma and mitochondrial membrane potential. This guide provides a comprehensive overview of its variants, mechanism of action, key applications, and detailed experimental protocols. It is designed to serve as a technical resource for researchers utilizing this probe in cellular biology, microbiology, and drug discovery.

Introduction and Principle of Action

This compound belongs to the carbocyanine family of fluorescent dyes. It functions as a potentiometric probe, reporting changes in transmembrane electrical potential. The two most common variants are This compound (DiSC3(3)) and 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) , which differ by the length of their central polymethine chain, altering their spectral properties.

The core mechanism relies on the Nernst equation. As a positively charged cation, the dye is drawn into cells that maintain a negative-inside transmembrane potential (i.e., they are hyperpolarized). This accumulation within the cell or mitochondria leads to high local concentrations, causing the dye to form non-fluorescent or weakly fluorescent aggregates (J-aggregates), a phenomenon known as self-quenching.[1][2][3]

Conversely, when the membrane depolarizes (becomes less negative inside), the driving force for dye accumulation is lost. The dye is released from the cell into the surrounding medium, where it disaggregates and becomes highly fluorescent.[1][2][3] Therefore, an increase in fluorescence intensity directly correlates with membrane depolarization.

Core Properties and Quantitative Data

The selection between DiSC3(3) and DiSC3(5) primarily depends on the available excitation sources and detection equipment of the fluorometer, plate reader, or microscope being used.

Table 1: Physicochemical and Spectral Properties of DiSC3(3) and DiSC3(5)

| Property | This compound (DiSC3(3)) | 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) |

| Synonyms | DiSC3(3), 3-Propyl-2-[3-[3-propyl-2(3H)benzothiazolylidene]-1-propenyl]benzothiazolium iodide | DiSC3(5), 3-Propyl-2-[5-[3-propyl-2(3H)-benzothiazolylidene]-1,3-pentadienyl]benzothiazolium iodide |

| CAS Number | 53336-12-2[4] | 53213-94-8[5][6] |

| Molecular Formula | C₂₃H₂₅IN₂S₂[4] | C₂₅H₂₇IN₂S₂[5][6][7] |

| Molecular Weight | 520.49 g/mol [4] | 546.53 g/mol [5][6][7] |

| Excitation (λex) max | ~559 nm (in Methanol) | ~622 nm[1][6] |

| Emission (λem) max | ~575 nm (in Methanol) | ~670 nm[1][6] |

| Extinction Coefficient | 163,120 M⁻¹cm⁻¹ at 599 nm (in Methanol) | Not specified in search results. |

| Solubility | DMSO, Chloroform/Methanol (10 mg/mL) | DMSO (approx. 2 mg/mL)[8], EtOH[1] |

Note: Spectral properties can shift depending on the solvent and whether the dye is in a free or membrane-bound state. For instance, upon entering hyperpolarized cells, DiSC3(5) emission can shift to ~688 nm with a corresponding decrease in intensity.[6]

Key Applications and Methodologies

The primary application of these dyes is to monitor changes in membrane potential in various biological systems.

Assessing Bacterial Viability and Antimicrobial Action

A key application is in screening for antimicrobial compounds that target the bacterial cell membrane.[9] Membrane depolarization is a common mechanism of action for many antibiotics and antimicrobial peptides.[2]

This protocol is adapted for Gram-negative bacteria and can be monitored using a fluorescence plate reader.

-

Bacterial Culture: Grow bacteria (e.g., E. coli) to the mid-logarithmic phase in a suitable growth medium.

-

Cell Preparation:

-

Dye Loading:

-

Prepare a stock solution of DiSC3(5) at 1-5 mM in DMSO.[1][11]

-

Add DiSC3(5) to the cell suspension to a final concentration of 0.5 - 2 µM. (Note: This must be optimized).[10]

-

Incubate in the dark at room temperature or 37°C for 5-30 minutes to allow the dye to accumulate and the signal to stabilize (quench).[10]

-

-

Measurement:

-

Transfer the cell/dye suspension to a microplate.

-

Set the fluorometer to the appropriate wavelengths (e.g., Ex: 622 nm, Em: 670 nm for DiSC3(5)).

-

Record a baseline fluorescence reading for several minutes.

-

-

Compound Addition:

-

Add the test antimicrobial compound to the wells. Include a positive control (e.g., a known depolarizing agent like gramicidin (B1672133) or valinomycin) and a negative control (vehicle, e.g., DMSO).[2][12]

-

-

Data Acquisition:

-

Immediately begin recording fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes). A rapid increase in fluorescence indicates membrane depolarization.[2]

-

Monitoring Mitochondrial Membrane Potential (ΔΨm)

DiSC3(5) is also used to evaluate changes in ΔΨm, a key indicator of mitochondrial health and cellular apoptosis.[1][4][13]

This protocol provides a general framework for staining both suspension and adherent cells.

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous DMSO. Store unused portions at -20°C, protected from light.[1][11]

-

Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., serum-free medium, HBSS, or PBS) to a final concentration of 1-5 µM. The optimal concentration must be determined empirically for each cell type.[1][11]

-

-

Cell Staining (Suspension Cells):

-

Resuspend cells in the dye working solution at a density of approximately 1x10⁶ cells/mL.[1]

-

Incubate at 37°C for 15-30 minutes, protected from light.[1]

-

(Optional) Centrifuge cells (e.g., 1000 rpm for 5 minutes), remove the supernatant, and resuspend in pre-warmed growth medium for analysis. Washing may reduce background fluorescence.[1]

-

-

Cell Staining (Adherent Cells):

-

Grow cells on coverslips or in a suitable imaging plate.

-

Remove the growth medium and gently wash with buffer.

-

Add the dye working solution to cover the cells and incubate at 37°C for 15-30 minutes.[1]

-

Remove the working solution and wash gently with pre-warmed buffer before imaging or measurement.

-

-

Analysis:

-

Analyze cells via fluorescence microscopy or flow cytometry using appropriate filter sets. A decrease in fluorescence (or a shift in emission wavelength) corresponds to healthy, hyperpolarized mitochondria, while an increase indicates depolarization.

-

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to clarify the underlying processes.

Mechanism of Action

Caption: Mechanism of DiSC3 dye in reporting membrane potential.

General Experimental Workflow

Caption: General workflow for a membrane potential assay using DiSC3.

Antimicrobial Screening Logical Flow

Caption: Logical workflow for antimicrobial screening via depolarization.

Considerations and Limitations

-

Toxicity and Off-Target Effects: At higher concentrations (e.g., >3 µM), DiSC3(5) has been reported to have its own biological effects, including inducing membrane hyperpolarization, altering intracellular ion concentrations, and inhibiting mitochondrial respiration.[6][13] It is crucial to use the lowest effective concentration.

-

Cell Wall/Outer Membrane Barriers: In organisms with cell walls (like yeast) or outer membranes (Gram-negative bacteria), the penetration of the dye can be slow, requiring longer incubation times and potentially the use of permeabilizing agents like EDTA or polymyxin (B74138) B nonapeptide (PMBN) for Gram-negatives.[3][9][14]

-

Calibration: These dyes provide a relative measure of membrane potential. To obtain quantitative values (in millivolts), a calibration curve must be generated using a potassium ionophore like valinomycin (B1682140) in the presence of varying external potassium concentrations.

-

Binding Artifacts: Carbocyanine dyes can bind to plastics and other cellular components, which may affect fluorescence readings. Using low-binding plates and appropriate controls is recommended.[14]

Conclusion

This compound, in its DiSC3(3) and DiSC3(5) forms, remains an invaluable tool for the dynamic measurement of membrane potential. Its application in assessing bacterial viability, screening for antimicrobials, and monitoring mitochondrial health is well-established. By understanding its mechanism, optimizing experimental protocols for specific cell types, and being mindful of its limitations, researchers can effectively leverage this probe to gain critical insights into cellular bioenergetics and drug mechanisms of action.

References

- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent probing of membrane potential in walled cells: diS-C3(3) assay in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3'-Dipropylthiacarbocyanine Iodide for Membrane Potential Sensing

Core Principle: Nernstian Distribution and Fluorescence Response

3,3'-Dipropylthiacarbocyanine iodide (diS-C3(3)) is a lipophilic, cationic fluorescent dye widely utilized for the real-time measurement of plasma membrane potential in living cells. Its mechanism of action is predicated on its ability to redistribute across the cell membrane in response to the electrical potential gradient, a behavior governed by the Nernst law.

In a typical eukaryotic cell, the interior is negatively charged relative to the exterior, creating a transmembrane potential (Δψ). As a positively charged molecule, diS-C3(3) is electrophoretically driven into the cytoplasm of these hyperpolarized cells. This accumulation continues until the dye reaches an equilibrium, where its distribution ratio across the membrane is proportional to the magnitude of the membrane potential.

Unlike many other carbocyanine dyes (such as the related diS-C3(5)) that exhibit fluorescence quenching upon aggregation inside the cell, diS-C3(3) demonstrates an increase in fluorescence intensity as it accumulates.[1][2] This accumulation leads to binding with intracellular components, primarily proteins and lipid-rich structures, which enhances its quantum yield.[1]

Conversely, when the cell membrane depolarizes (becomes less negative inside), the driving force for dye entry is reduced. This causes the diS-C3(3) cations to be released from the cell back into the extracellular medium, resulting in a measurable decrease in fluorescence intensity. This direct relationship between intracellular dye concentration and fluorescence intensity allows for a dynamic and sensitive readout of changes in membrane potential. The logarithm of the fluorescence signal has been shown to be a good linear measure of the transmembrane potential.[1]

Quantitative Data Summary

The physicochemical and spectral properties of this compound are summarized below. Note that while the primary fluorescence response is an increase in intensity upon accumulation, potential-dependent shifts in the emission maximum have also been reported, particularly in yeast.[3]

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₇IN₂S₂ | [4] |

| Molecular Weight | 546.5 g/mol | [5] |

| Excitation Maximum (λex) | ~622 nm | [4][5] |

| Emission Maximum (λem) | ~670 nm | [4][5] |

| Solubility | Soluble in DMSO (~2 mg/ml) or EtOH | [4][5] |

| Typical Working Conc. | 5 x 10⁻⁸ to 2 x 10⁻⁷ M (50-200 nM) | [1] |

Visualizing the Sensing Mechanism and Experimental Workflow

Mechanism of Action

The core principle relies on the dye's movement in response to the cell's electrical field, leading to a change in its local environment and, consequently, its fluorescence properties.

Caption: Nernstian distribution of cationic diS-C3(3) across the cell membrane.

General Experimental Workflow

A typical experiment to measure relative changes in membrane potential involves cell preparation, dye loading, signal stabilization, experimental treatment, and data acquisition.

Caption: Step-by-step workflow for measuring membrane potential changes.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution (1-5 mM): Prepare a stock solution of this compound by dissolving the solid powder in high-quality, anhydrous DMSO or ethanol.[4] For example, to make a 1 mM stock, dissolve 0.5465 mg of the dye in 1 mL of DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture. The solid form is stable for at least 4 years at -20°C.[5]

-

Working Solution (50-200 nM): On the day of the experiment, dilute the stock solution into the desired physiological buffer (e.g., HEPES-buffered saline, PBS). The final concentration typically ranges from 50 nM to 200 nM.[1] It is critical to optimize the concentration for each cell type to achieve a good signal-to-noise ratio without causing toxicity.

Staining Protocol for Suspension Cells (Fluorometry or Flow Cytometry)

This protocol is suitable for measuring the average membrane potential of a cell population.

-

Cell Preparation: Harvest cells and wash them twice with the chosen physiological buffer to remove any residual growth medium. Resuspend the cells in the same buffer at a predetermined density (e.g., 1 x 10⁶ cells/mL).

-

Dye Loading: Add the diS-C3(3) working solution to the cell suspension.

-

Incubation: Incubate the cells at 37°C for a period ranging from 5 to 30 minutes to allow the dye to partition across the membrane and reach equilibrium.[3] The optimal incubation time can vary significantly between cell types, with walled cells like yeast requiring longer.[3]

-

Measurement:

-

For Fluorometry: Place the cell suspension in a cuvette within a temperature-controlled fluorometer. Record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm) until a stable signal is achieved. Initiate the experiment by adding the compound of interest (e.g., an ion channel modulator, a drug candidate, or valinomycin for calibration) and continue recording the fluorescence change over time.

-

For Flow Cytometry: After incubation, analyze the cells directly on a flow cytometer, typically using a red laser for excitation and detecting in a channel like FL3.[4] The logarithm of the mean fluorescence intensity of the cell population provides a linear measure of the membrane potential.[1]

-

Calibration of the Fluorescence Signal

To correlate the fluorescence signal with an approximate membrane potential value (in mV), a calibration procedure using a potassium ionophore like valinomycin is often performed.

-

Prepare Buffers: Create a series of calibration buffers with a constant total concentration of K⁺ and Na⁺, but with varying K⁺ concentrations (e.g., from 5 mM to 150 mM).

-

Cell Treatment: Resuspend cells stained with diS-C3(3) in the low-K⁺ buffer and add valinomycin (typically ~1 µM). Valinomycin makes the cell membrane exclusively permeable to K⁺.

-

Induce Depolarization: By sequentially adding aliquots of the high-K⁺ buffer to the cell suspension, the extracellular K⁺ concentration is increased. This reduces the K⁺ gradient across the membrane, causing a stepwise depolarization.

-

Nernst Equation: The membrane potential at each K⁺ concentration can be calculated using the Nernst equation: Δψ (mV) = -61.5 * log₁₀([K⁺]ᵢₙ / [K⁺]ₒᵤₜ) (Assuming an intracellular K⁺ concentration, [K⁺]ᵢₙ, of ~140 mM and a temperature of 37°C).

-

Generate Calibration Curve: Plot the measured fluorescence intensity against the calculated membrane potential (Δψ) to generate a calibration curve. This curve can then be used to estimate the membrane potential in subsequent experiments.

References

- 1. Transmembrane potentials in cells: a diS-C3(3) assay for relative potentials as an indicator of real changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent probing of membrane potential in walled cells: diS-C3(3) assay in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Fluorescence Spectrum of 3,3'-Dipropylthiacarbocyanine Iodide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescence properties of 3,3'-Dipropylthiacarbocyanine iodide, a lipophilic cationic dye widely utilized as a fluorescent probe for monitoring membrane potential in various biological systems. The document details its spectral characteristics, including excitation and emission maxima, and discusses the environmental factors influencing its fluorescence. Detailed experimental protocols for both the fundamental spectral characterization of the dye and its application in cellular assays are provided. Furthermore, this guide illustrates key experimental workflows and the mechanism of action of the dye in membrane potential sensing through detailed diagrams.

Introduction

This compound, commonly referred to as diSC3(3), belongs to the carbocyanine family of fluorescent dyes. These dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain is a primary determinant of their absorption and emission wavelengths. DiSC3(3) is particularly noted for its sensitivity to changes in electrical potential across cellular membranes. Its fluorescence properties are highly dependent on its local environment, making it a powerful tool for investigating cellular physiology, particularly in the context of drug discovery and development where alterations in membrane potential can be indicative of compound activity or toxicity.

Unlike its longer-chain analog, 3,3'-Dipropylthiadicarbocyanine iodide (diSC3(5)), which typically exhibits fluorescence quenching upon entering cells with a high membrane potential, diSC3(3) often shows an increase in fluorescence intensity. This distinction is critical for the correct application and interpretation of data derived from these probes. This guide will focus exclusively on the properties and applications of this compound (diSC3(3)).

Photophysical Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are significantly influenced by the solvent polarity and the dye's aggregation state.

Spectral Characteristics

The excitation and emission maxima of this compound are subject to solvatochromism, meaning they shift depending on the polarity of the solvent. In non-polar environments, such as when partitioned into a lipid bilayer, a red shift (a shift to longer wavelengths) in the emission spectrum is typically observed.

| Property | Value | Solvent/Environment |

| Excitation Maximum (λex) | ~559 nm | Methanol (B129727) |

| Emission Maximum (λem) | ~575 nm | Methanol |

| 572 nm -> 582 nm | Aqueous Buffer -> Yeast Cells | |

| Molar Extinction Coefficient (ε) | ~163,120 M⁻¹cm⁻¹ | Methanol (at 599 nm) |

| Fluorescence Quantum Yield (Φf) | Not Reported (see note) | - |

| Fluorescence Lifetime (τf) | Not Reported | - |

Experimental Protocols

Preparation of Stock Solutions

This compound is sparingly soluble in aqueous solutions but can be readily dissolved in organic solvents.

-

Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or a mixture of chloroform (B151607) and methanol (e.g., 10 mg/mL).

-

Procedure:

-

Weigh the desired amount of this compound powder in a microcentrifuge tube.

-

Add the appropriate volume of DMSO or chloroform/methanol to achieve the desired stock concentration (e.g., 1-5 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

Measurement of Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of this compound in a solvent using a spectrofluorometer.

-

Instrumentation: A calibrated spectrofluorometer with a thermostatted cuvette holder.

-

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Spectroscopic grade solvent (e.g., methanol).

-

Quartz fluorescence cuvettes (1 cm path length).

-

-

Procedure:

-

Prepare a dilute working solution of the dye in the chosen solvent. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Transfer the working solution to a quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

To measure the emission spectrum:

-

Set the excitation wavelength to the known absorption maximum (e.g., 559 nm).

-

Scan a range of emission wavelengths (e.g., 565 nm to 700 nm).

-

Record the fluorescence intensity as a function of emission wavelength.

-

-

To measure the excitation spectrum:

-

Set the emission wavelength to the maximum determined in the previous step (e.g., 575 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 570 nm).

-

Record the fluorescence intensity as a function of excitation wavelength.

-

-

Cellular Membrane Potential Assay

This protocol describes the use of this compound to monitor changes in plasma membrane potential in suspended cells.

-

Materials:

-

Cell suspension at a known density (e.g., 1 x 10⁶ cells/mL) in a suitable buffer (e.g., HBSS or PBS).

-

This compound stock solution.

-

Reagents to induce membrane potential changes (e.g., high concentration of KCl for depolarization).

-

-

Procedure:

-

Dilute the diSC3(3) stock solution into the cell suspension buffer to a final working concentration (typically in the range of 10⁻⁷ M).

-

Add the dye to the cell suspension and incubate at 37°C for a sufficient time for the dye to equilibrate across the plasma membrane (this can range from 5 to 30 minutes depending on the cell type).

-

Measure the baseline fluorescence intensity using a fluorometer or flow cytometer with appropriate filter sets (e.g., excitation around 560 nm and emission around 580 nm).

-

Add the experimental compound or stimulus (e.g., KCl) to induce a change in membrane potential.

-

Continuously monitor the fluorescence intensity to observe changes over time. An increase in fluorescence intensity typically indicates membrane depolarization.

-

Mechanism of Membrane Potential Sensing

The utility of this compound as a membrane potential probe stems from its cationic nature and lipophilic character. The dye's distribution across the plasma membrane is governed by the Nernst equation.

-

Polarized Cells (Negative-inside potential): In healthy, polarized cells, the negative charge on the interior of the plasma membrane drives the positively charged diSC3(3) molecules to accumulate inside the cell.

-

Dye Binding and Fluorescence Enhancement: Once inside the cell, the dye can bind to intracellular components such as proteins and membranes. This binding event restricts the dye's molecular motion, leading to an increase in its fluorescence quantum yield and thus, an enhanced fluorescence signal.

-

Depolarization: When the cell membrane depolarizes (the interior becomes less negative), the driving force for dye accumulation is reduced. This causes the dye to move out of the cell and into the extracellular medium.

-

Fluorescence Change: The decrease in intracellular dye concentration and the dissociation from intracellular binding sites result in a decrease in the overall fluorescence intensity of the cell suspension. However, it is important to note that some studies have reported an increase in fluorescence upon depolarization with diSC3(3), which may be dependent on the specific cell type and experimental conditions. The predominant mechanism reported is an increase in fluorescence with cellular accumulation.

Conclusion

This compound is a valuable tool for researchers in various fields, offering a sensitive method for the real-time monitoring of cellular membrane potential. Its fluorescence properties are intrinsically linked to its environment, providing a dynamic readout of cellular health and response to stimuli. A thorough understanding of its spectral characteristics and the mechanisms governing its fluorescence response is paramount for the design of robust experiments and the accurate interpretation of the resulting data. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile fluorescent probe in a research setting.

References

A Technical Guide to the Photophysical Properties of 3,3'-Dipropylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiacarbocyanine iodide is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. It is widely utilized as a sensitive probe for measuring plasma and mitochondrial membrane potential in a variety of biological systems.[1][2] The dye's fluorescence characteristics are exquisitely sensitive to its local environment, making it a powerful tool for investigating cellular bioenergetics, ion channel activity, and the effects of pharmacological agents on membrane integrity. This technical guide provides an in-depth overview of the core photophysical properties of this compound, including its fluorescence quantum yield and lifetime, and details the experimental protocols for their measurement.

Photophysical Properties

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the performance of a fluorophore. For this compound and related cyanine (B1664457) dyes, these properties are highly dependent on the solvent polarity, viscosity, and the dye's aggregation state. In general, cyanine dyes exhibit low fluorescence quantum yields in aqueous solutions due to efficient non-radiative decay pathways, primarily through photoisomerization.[3] However, their fluorescence is significantly enhanced in more viscous environments or when bound to biological macromolecules, such as proteins or nucleic acids, which restrict this conformational flexibility.

Data Presentation

The following table summarizes the reported fluorescence quantum yield and lifetime data for this compound and its close structural analogs in various environments. Due to the limited availability of data for the propyl derivative, values for ethyl and hexyl analogs are included to provide a comprehensive overview of the photophysical behavior of this class of dyes.

| Compound | Solvent/Environment | Quantum Yield (Φ) | Lifetime (τ) |

| This compound | Methanol | Not Reported | Not Reported |

| 3,3'-Diethylthiacarbocyanine iodide (DTCI) | DMSO | Not Reported | ~300 ps |

| 3,3'-Diethylthiacarbocyanine iodide (DTCI) | DMSO/Toluene | Not Reported | 200 - 700 ps |

| 3,3'-Dihexylthiacarbocyanine iodide | Ethanol | 0.10 | Not Reported |

| 3,3'-Diethylthiadicarbocyanine iodide | Ethanol | 0.35 | Not Reported |

Note: The quantum yield and lifetime of cyanine dyes are highly sensitive to the specific experimental conditions. The values presented here are for reference and may vary.

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is essential for the quantitative application of this compound. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is most commonly determined using the comparative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[4][5][6]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectroscopic grade solvents

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring that the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

where:

-

Φ_std is the quantum yield of the standard

-

m_s and m_std are the slopes of the linear fits for the sample and standard, respectively

-

η_s and η_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using the Time-Correlated Single Photon Counting (TCSPC) technique.[7][8][9][10][11][12] This method provides high accuracy and sensitivity for determining the decay kinetics of a fluorescent sample.

Materials:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

-

This compound solution

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)

Procedure:

-

Measure the Instrument Response Function (IRF) by replacing the sample with a scattering solution. This provides the time profile of the excitation pulse.

-

Acquire the fluorescence decay data for the this compound solution by exciting the sample with the pulsed laser and detecting the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the detection of each photon.

-

Generate a histogram of the arrival times of the photons. This histogram represents the fluorescence decay curve.

-

Analyze the decay curve by fitting it to a multi-exponential decay model using deconvolution software. This process separates the true fluorescence decay from the IRF. The fitted parameters provide the fluorescence lifetime(s) and their relative amplitudes.

Mandatory Visualizations

Membrane Potential Sensing Mechanism

This compound is a cationic dye that accumulates in cells with a negative inside membrane potential (hyperpolarized). This accumulation leads to the formation of dye aggregates, which causes self-quenching of its fluorescence. When the membrane depolarizes, the dye is released back into the extracellular medium, leading to a disaggregation and a subsequent increase in fluorescence intensity.[13][14][15][16]

Caption: Mechanism of membrane potential sensing by this compound.

Experimental Workflow for Membrane Potential Measurement

The following diagram illustrates a typical workflow for measuring changes in membrane potential in a cell-based assay using this compound.

References

- 1. 3,3′-二丙基硫杂羰花青碘化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. picoquant.com [picoquant.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. bhu.ac.in [bhu.ac.in]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

safety and handling of 3,3'-Dipropylthiacarbocyanine iodide

An In-depth Technical Guide to the Safety and Handling of 3,3'-Dipropylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 53213-94-8). It is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Chemical and Physical Properties

This compound, also known as DiSC3(5), is a fluorescent carbocyanine dye.[1][2] It is primarily used as a sensitive probe to measure cell membrane potential.[3][4] The compound is a crystalline powder, typically green in appearance.[5][6]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 53213-94-8 | [1][7] |

| Molecular Formula | C₂₅H₂₇IN₂S₂ | [2][7] |

| Molecular Weight | 546.5 g/mol | [2][7] |

| Appearance | Green crystalline powder | [5] |

| Melting Point | ~245 °C (decomposes) | [4][5] |

| Solubility | Soluble in DMSO (~2 mg/mL) and a chloroform/methanol mixture (~10 mg/mL).[2][3][8] | [2][3][8] |

| Fluorescence | Excitation Max (λex): ~622 nm; Emission Max (λem): ~670 nm | [2][8] |

| Storage Temperature | Long-term at -20°C; Short-term at +4°C.[5][8] | [5][8] |

| Stability | Stable for at least 2 years when stored correctly at -20°C.[5][8] | [5][8] |

Hazard Identification and Toxicology

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][9][10] It is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[9] The toxicological properties of this compound have not been fully investigated.[9][11]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [1][7][9] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [1][7][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][7][9] |

Toxicological Summary:

-

Acute Toxicity: No quantitative data (e.g., LD50) is available. The material should be considered hazardous until more information is known.[8]

-

Chronic Health Effects: Long-term exposure may lead to airway diseases.[12] Chronic iodide overdose can lead to a toxic syndrome known as "iodism".[12]

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to prevent dust dispersion.[11]

-

Ensure safety showers and eye wash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles or a face shield.[11]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[11]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[11][12]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or higher-level respirator.[12]

General Hygiene Practices

-

Avoid all personal contact, including inhalation of dust.[12]

-

Wash hands and any exposed skin thoroughly after handling.[11][13]

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing and wash it before reuse.[11]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 3,3′-Dipropylthiacarbocyanine iodide 98% | 53336-12-2 [sigmaaldrich.com]

- 4. 3,3'-DIPROPYLTHIADICARBOCYANINE IODIDE | 53213-94-8 [chemicalbook.com]

- 5. 3,3'-Dipropylthiadicarbocyanine iodide - CAS-Number 53213-94-8 - Order from Chemodex [chemodex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3,3'-Dipropylthiadicarbocyanine iodide | C25H27IN2S2 | CID 119487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. eurogentec.com [eurogentec.com]

- 10. chemical-label.com [chemical-label.com]

- 11. abdurrahmanince.net [abdurrahmanince.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Measuring Bacterial Membrane Potential using 3,3'-Dipropylthiacarbocyanine Iodide

Introduction

The bacterial cytoplasmic membrane is a critical barrier and a hub for essential cellular processes, including energy transduction, nutrient transport, and environmental sensing. The electrochemical gradient across this membrane, known as the membrane potential (Δψ), is a vital component of the proton motive force that drives these activities. Consequently, the measurement of bacterial membrane potential is a key method for assessing bacterial viability, metabolic activity, and the mechanism of action of antimicrobial compounds. 3,3'-Dipropylthiacarbocyanine iodide (diS-C3(3)) is a fluorescent, cationic dye widely used to monitor changes in bacterial membrane potential. This document provides detailed application notes and protocols for its use.

diS-C3(3) is a lipophilic cation that accumulates in bacterial cells in response to a negative-inside membrane potential.[1][2] This accumulation leads to self-quenching of the dye's fluorescence.[1][3][4] When the bacterial membrane is depolarized, for instance by the action of an antimicrobial peptide or an ionophore, the dye is released back into the extracellular medium, resulting in an increase in fluorescence intensity (dequenching).[1][2][3] This change in fluorescence provides a robust and sensitive measure of membrane depolarization.

Key Applications

-

Antimicrobial Drug Discovery: Screening and characterizing antimicrobial compounds that target the bacterial cell membrane.[1][5]

-

Bacterial Physiology: Studying the bioenergetics of bacterial cells under different growth conditions and stresses.[5][6]

-

Viability and Toxicity Assays: Assessing bacterial viability and the cytotoxic effects of various agents.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the use of diS-C3(3) in bacterial membrane potential assays.

| Parameter | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli, S. enterica) | Reference(s) |

| diS-C3(3) Concentration | 2 µM | 0.5 - 1 µM | [4][7][8] |

| Cell Density (OD600) | 0.05 - 0.4 | 0.2 - 0.3 | [4][7][8] |

| Incubation Time with Dye | 15 - 60 minutes | 15 minutes to stable baseline | [4][7][8] |

| Excitation Wavelength (λex) | ~622 - 652 nm | ~622 - 652 nm | [2][9] |

| Emission Wavelength (λem) | ~670 - 680 nm | ~670 - 680 nm | [7][9] |

| Positive Control for Depolarization | Melittin (10 µM), Valinomycin, Gramicidin (1 µM) | Polymyxin B (PMB) (7-20 µg/ml), CCCP | [1][8] |

| Outer Membrane Permeabilizer (for Gram-negatives) | Not Applicable | Polymyxin B nonapeptide (PMBN) (30-31 µM) | [4][6] |

Experimental Protocols

Protocol 1: Fluorometric Measurement of Membrane Depolarization in Staphylococcus aureus (Gram-Positive)

This protocol is adapted from studies on S. aureus.[7][8]

Materials:

-

Staphylococcus aureus culture

-

This compound (diS-C3(3)) stock solution (e.g., 400 µM in DMSO)

-

HEPES buffer (5 mM, pH 7.4) supplemented with 20 mM glucose

-

Test compound (e.g., antimicrobial agent)

-

Positive control for depolarization (e.g., Melittin)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow S. aureus to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash them twice with HEPES buffer, and resuspend them in the same buffer to an optical density at 600 nm (OD600) of 0.05.[8]

-

Dye Loading: Add diS-C3(3) to the bacterial suspension to a final concentration of 2 µM.[7][8]

-

Incubation: Incubate the suspension at room temperature for approximately 1 hour in the dark to allow for dye uptake and fluorescence quenching to reach a stable baseline.[8]

-

Measurement Setup: Transfer 200 µL of the bacterial suspension containing the dye into the wells of a black 96-well microplate.

-

Baseline Reading: Measure the baseline fluorescence for 5 minutes (Excitation: ~650 nm, Emission: ~680 nm).[7]

-

Compound Addition: Add the test compound at the desired concentration. Include wells with a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 10 µM melittin).[8]

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

Data Analysis: An increase in fluorescence intensity indicates membrane depolarization. The rate and extent of the fluorescence increase can be used to quantify the membrane-depolarizing activity of the test compound.

Protocol 2: Fluorometric Measurement of Membrane Depolarization in Escherichia coli (Gram-Negative)

This protocol is adapted from studies on Gram-negative bacteria and includes considerations for the outer membrane.[4][6]

Materials:

-

Escherichia coli culture

-

diS-C3(3) stock solution (e.g., in DMSO)

-

Lysogeny Broth (LB) or a suitable buffer (e.g., PBS with 0.2% glucose)[6][10]

-

Polymyxin B nonapeptide (PMBN) solution (optional, as an outer membrane permeabilizer)

-

Test compound

-

Positive control for depolarization (e.g., Polymyxin B)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow E. coli to the mid-logarithmic phase (OD600 of 0.3-0.7) in LB medium.[4]

-

Cell Preparation: Dilute the culture in fresh medium to an OD600 of 0.2.[4] For experiments in buffer, cells can be washed and resuspended in PBS supplemented with a carbon source like glucose.[6]

-

Outer Membrane Permeabilization (Optional but Recommended): For some assays, pre-treatment with an outer membrane permeabilizer like PMBN (final concentration of 30-31 µM) can facilitate the entry of diS-C3(3) to the cytoplasmic membrane.[4][6]

-

Dye Addition: Add diS-C3(3) to the bacterial suspension to a final concentration of 0.5 µM.[4]

-

Fluorescence Quenching: In a 96-well plate, monitor the fluorescence quenching until a stable baseline is achieved.

-

Compound Addition: Add the test compound, vehicle control, and a positive control for depolarization (e.g., 7 µM Polymyxin B).[4]

-

Kinetic Measurement: Monitor the change in fluorescence intensity over time.

-

Data Analysis: A subsequent increase in fluorescence (dequenching) indicates depolarization of the inner membrane.

Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the key processes involved in the diS-C3(3) assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Inhibition of multiple staphylococcal growth states by a small molecule that disrupts membrane fluidity and voltage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for 3,3'-Dipropylthiacarbocyanine Iodide in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiacarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely used in flow cytometry to measure plasma membrane potential.[1][2][3] Its utility stems from its ability to accumulate in cells with polarized membranes, leading to fluorescence quenching. Conversely, upon membrane depolarization, the dye is released from the cell, resulting in a significant increase in fluorescence intensity.[2][4] This property makes DiSC3(5) an invaluable tool for assessing cell health, studying ion channel function, investigating apoptosis, and evaluating the effects of antimicrobial agents.[5][6]

These application notes provide detailed protocols for using DiSC3(5) in flow cytometry for the analysis of both mammalian and bacterial cells, including instrument setup, data analysis, and troubleshooting.

Mechanism of Action

DiSC3(5) is a slow-response, ratiometric probe that distributes across the plasma membrane in response to the electrochemical gradient. In healthy, polarized cells with a negative intracellular environment, the cationic DiSC3(5) dye enters and accumulates, leading to self-quenching of its fluorescence. When the membrane depolarizes, the electrochemical gradient is reduced, causing the dye to be released into the extracellular medium, resulting in a measurable increase in fluorescence.[3][4]

Caption: Mechanism of DiSC3(5) fluorescence change with membrane potential.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of DiSC3(5) in flow cytometry.

Table 1: Spectral Properties and Recommended Concentrations

| Parameter | Value | Reference(s) |

| Excitation Maximum | ~622 nm | [7] |

| Emission Maximum | ~670 nm | [7] |

| Stock Solution Concentration | 1-5 mM in DMSO or Ethanol | [8] |

| Working Concentration (Mammalian Cells) | 1-5 µM | [8] |

| Working Concentration (Bacterial Cells) | 0.5-1 µM | [9] |

Table 2: Typical Flow Cytometer Settings

| Parameter | Recommended Setting | Reference(s) |

| Excitation Laser | Red Laser (e.g., 633 nm, 637 nm, 640 nm) | [10] |

| Emission Filter | 660/20 nm or similar bandpass filter | [11] |

| Detection Channel | APC, PerCP-Cy5.5, or equivalent channel | [11][12] |

Experimental Protocols

Protocol 1: Membrane Potential Analysis in Mammalian Suspension Cells

This protocol is suitable for analyzing changes in membrane potential in non-adherent mammalian cells, such as lymphocytes or leukemia cell lines.

Caption: Experimental workflow for staining suspension cells with DiSC3(5).

Materials:

-

DiSC3(5) stock solution (1-5 mM in DMSO)

-

Cell culture medium or HBSS

-

Suspension cells of interest

-

Valinomycin (B1682140) (positive control for depolarization)

-

Ouabain (B1677812) (for inducing hyperpolarization, optional)

-

Flow cytometer tubes

Procedure:

-

Cell Preparation: Harvest cells and wash once with appropriate buffer (e.g., HBSS or serum-free medium). Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the same buffer.[8]

-

Staining: Add DiSC3(5) working solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 15-30 minutes at 37°C, protected from light.[8]

-

Controls:

-

Unstained Control: A sample of cells without DiSC3(5) to set the baseline fluorescence.

-

Positive Control (Depolarization): After the initial incubation with DiSC3(5), add valinomycin (final concentration ~1 µM) to a separate aliquot of stained cells and incubate for a further 5-10 minutes before analysis.

-

Hyperpolarization Control (Optional): To observe hyperpolarization, cells can be pre-treated with an agent like ouabain before DiSC3(5) staining.[8]

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a red laser for excitation and an appropriate emission filter (e.g., 660/20 nm). Collect data for at least 10,000 events per sample.

Protocol 2: Membrane Potential Analysis in Adherent Mammalian Cells

For adherent cells, it is recommended to stain the cells in situ before harvesting to minimize stress-induced changes in membrane potential.

Materials:

-

DiSC3(5) stock solution (1-5 mM in DMSO)

-

Cell culture medium or HBSS

-

Adherent cells cultured in plates or on coverslips

-

Trypsin or other cell dissociation reagent

-

Flow cytometer tubes

Procedure:

-

Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS or serum-free medium. Add the DiSC3(5) working solution (1-5 µM in HBSS or serum-free medium) to the cells and incubate for 15-30 minutes at 37°C, protected from light.[8]

-

Cell Harvesting: After incubation, wash the cells once with HBSS. Detach the cells using a gentle cell dissociation reagent like trypsin.

-

Resuspension: Neutralize the dissociation reagent and resuspend the cells in cold HBSS or flow cytometry buffer.

-

Controls: Prepare unstained and positive controls as described in Protocol 1.

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer as described in Protocol 1.

Protocol 3: Membrane Potential Analysis in Bacteria (E. coli and S. aureus)

This protocol is adapted for the analysis of membrane potential in Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.

Caption: Experimental workflow for staining bacterial cells with DiSC3(5).

Materials:

-

DiSC3(5) stock solution (1-5 mM in DMSO)

-

Bacterial culture medium (e.g., LB broth)

-

Phosphate-buffered saline (PBS) with glucose (e.g., 5 mM)

-

Bacterial cultures of E. coli or S. aureus

-

Gramicidin (B1672133) or other membrane-depolarizing agent (positive control)

-

Flow cytometer

Procedure:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in their appropriate culture medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation and wash them once with PBS containing a carbon source like glucose to maintain metabolic activity. Resuspend the bacteria in the same buffer to an appropriate density for flow cytometry (typically OD600 of 0.1-0.2).[7]

-

Staining: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-1 µM. Incubate for 5-15 minutes at room temperature, protected from light.[7][9]

-

Treatment and Controls:

-

Unstained Control: A sample of bacteria without DiSC3(5).

-

Stained Control: A sample of bacteria stained with DiSC3(5) to represent the polarized state.

-

Positive Control (Depolarization): Add a membrane-depolarizing agent like gramicidin (final concentration ~1 µM) to a stained aliquot and incubate for a few minutes before analysis.[3]

-

Experimental Samples: Add the test compound (e.g., antimicrobial peptide) to the stained bacterial suspension.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the bacterial population.

Data Analysis and Interpretation

The primary output for DiSC3(5) experiments is a histogram of fluorescence intensity.

-

Polarized Cells: Healthy, polarized cells will exhibit low fluorescence intensity due to quenching of the accumulated dye. This will be represented by a peak on the left side of the histogram.

-

Depolarized Cells: Cells with depolarized membranes will show a significant increase in fluorescence intensity as the dye is released. This is observed as a rightward shift of the peak in the histogram.

-

Hyperpolarized Cells: In some cases, hyperpolarization can be observed as a slight decrease in fluorescence intensity compared to the resting polarized state, as more dye enters the cell, leading to further quenching.

Caption: Interpreting DiSC3(5) histogram data.

Multicolor Flow Cytometry and Compensation

When using DiSC3(5) in a multicolor panel, it is crucial to perform compensation to correct for spectral overlap. DiSC3(5) is excited by the red laser and emits in the far-red spectrum, so it may have spectral overlap with other fluorochromes excited by the same laser, such as APC-Cy7 or Alexa Fluor 700.

Key Considerations for Compensation:

-

Single-Stained Controls: Prepare a single-stained control for DiSC3(5) and for every other fluorochrome in your panel.

-

Compensation Matrix: Use the single-stained controls to calculate the compensation matrix.

-

Fluorochrome Selection: When designing a multicolor panel, try to minimize spectral overlap with DiSC3(5) by choosing fluorochromes with distinct emission spectra. Online spectrum viewers can be a valuable tool for this.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Signal | - Insufficient dye concentration- Short incubation time- Low cell viability | - Titrate DiSC3(5) concentration- Optimize incubation time- Check cell viability with a viability dye |

| High Background | - Dye precipitation- Excessive dye concentration | - Ensure DiSC3(5) is fully dissolved in DMSO before dilution- Titrate DiSC3(5) to a lower concentration |

| No Shift with Positive Control | - Ineffective depolarizing agent- Cells are already depolarized | - Check the concentration and viability of the depolarizing agent- Assess the health of the baseline cell population |

| High Variation Between Replicates | - Inconsistent cell numbers- Pipetting errors | - Ensure accurate cell counting and consistent cell density- Use calibrated pipettes |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. AAT-22076 | DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] Clinisciences [clinisciences.com]

- 10. Membrane Potential Determined by Flow Cytometry Predicts Fertilizing Ability of Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 12. Platelet membrane potential: simultaneous measurement of diSC3(5) fluorescence and optical density - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 3,3'-Dipropylthiacarbocyanine Iodide (diS-C3(3)) Staining for Live Cell Membrane Potential Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3'-Dipropylthiacarbocyanine iodide, often abbreviated as diS-C3(3), is a carbocyanine fluorescent dye utilized for monitoring membrane potential in living cells.[1] As a lipophilic, cationic probe, its distribution between the cytoplasm and the extracellular medium is dependent on the cellular membrane potential.[2] This characteristic makes it a valuable tool for assessing changes in plasma membrane potential in various cell types, including yeast and murine hematopoietic cells.[3][4]

Principle of the Assay

The mechanism of diS-C3(3) as a membrane potential indicator relies on its Nernstian distribution. The dye, being positively charged, accumulates in cells with a negative inside membrane potential. Unlike some other carbocyanine dyes that exhibit fluorescence quenching upon accumulation, diS-C3(3) shows an increase in fluorescence intensity as it enters and binds to intracellular components.[2][3] This increase in fluorescence, along with a red shift in its emission spectrum, can be quantitatively correlated to the degree of membrane hyperpolarization.[2][4] Conversely, membrane depolarization leads to the release of the dye from the cells and a decrease in fluorescence intensity. This dye is suitable for use in fluorescence microscopy, and flow cytometry.[3]

Key Applications

-

Real-time monitoring of membrane potential changes: diS-C3(3) is sensitive to fluctuations in membrane potential, making it suitable for studying cellular responses to various stimuli.

-

High-throughput screening: Its applicability in flow cytometry allows for the rapid analysis of membrane potential in large cell populations, which is advantageous in drug discovery and toxicology studies.[3]

-

Studies in non-excitable cells: The dye has been effectively used to measure membrane potential in cells such as yeast and hematopoietic cells.[3][4]

Experimental Considerations

-

Dye Concentration: The optimal concentration of diS-C3(3) is critical and should be determined empirically for each cell type and experimental setup. Low nanomolar concentrations are often effective.[2][3]

-

Cell Density: For suspension cells, maintaining an appropriate cell density is important to ensure a clear relationship between the fluorescence signal and membrane potential.[4]

-

Incubation Time: The time required for the dye to equilibrate across the cell membrane can vary depending on the cell type. For instance, yeast cells may require longer incubation times (10-30 minutes) compared to protoplasts (around 5 minutes) due to the cell wall acting as a barrier.[4]

-

Buffer System: A physiologically compatible buffer is essential for maintaining cell health during the experiment. A live cell imaging solution containing HEPES at a physiological pH is recommended.[5][6]

-

Photostability and Toxicity: While information on the specific photostability and toxicity of diS-C3(3) is limited, it is a general concern with fluorescent dyes.[7][8][9][10] It is advisable to minimize light exposure and use the lowest effective dye concentration to mitigate potential phototoxic effects.

Quantitative Data Summary

| Parameter | Value | Cell Type/Condition | Reference |

| Working Concentration | 5 x 10⁻⁸ to 2 x 10⁻⁷ M | Murine hematopoietic cells | [2][3] |

| 10⁻⁷ M | Saccharomyces cerevisiae | [4] | |

| Stock Solution | 1-5 mM in DMSO or EtOH | General | [11] |

| Excitation Maximum (λex) | 559 nm | in Methanol | |

| 622 nm | General | [11][12] | |

| Emission Maximum (λem) | 575 nm | in Methanol | |

| 670 nm | General | [11][12] | |

| Incubation Time | 2-20 minutes | General (cell type dependent) | [11] |

| 10-30 minutes | Intact yeast cells | [4] | |

| ~5 minutes | Yeast protoplasts | [4] | |

| Cell Density for Suspension Cells | ≤ 5 x 10⁶ cells/mL | Saccharomyces cerevisiae | [4] |

| Molecular Weight | 520.49 g/mol | [1] | |

| Molecular Formula | C₂₃H₂₅IN₂S₂ | [1] |

Experimental Protocols

Protocol 1: Staining of Suspension Cells

-

Cell Preparation: Harvest cells and resuspend them in a pre-warmed (37°C) physiological buffer (e.g., Live Cell Imaging Solution) at a concentration of approximately 1 x 10⁶ cells/mL.[11]

-

Preparation of Staining Solution: Prepare a working solution of diS-C3(3) in the physiological buffer. The final concentration should be optimized, but a starting point of 100-200 nM is recommended.

-

Staining: Add the diS-C3(3) working solution to the cell suspension.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary with cell type and should be determined experimentally.[11]

-

Washing (Optional): Centrifuge the cell suspension at a low speed (e.g., 1000-1500 rpm) for 5 minutes.[11] Remove the supernatant and gently resuspend the cells in fresh, pre-warmed buffer. Repeat the wash step if high background fluorescence is observed.

-

Data Acquisition: Analyze the stained cells using a fluorescence microscope, plate reader, or flow cytometer with appropriate filter sets for the dye's excitation and emission spectra.

Protocol 2: Staining of Adherent Cells

-

Cell Preparation: Culture adherent cells on a suitable imaging vessel, such as glass-bottom dishes or coverslips, until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of diS-C3(3) in a pre-warmed (37°C) physiological buffer at the desired final concentration.

-

Staining: Remove the culture medium from the cells and gently wash once with the physiological buffer. Add the diS-C3(3) staining solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes in a light-protected environment.[11]

-

Washing: Gently aspirate the staining solution and wash the cells two to three times with the pre-warmed physiological buffer to remove excess dye.[11]

-

Data Acquisition: Immediately image the cells using a fluorescence microscope equipped with the appropriate filters.

Visualizations

References

- 1. This compound | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Transmembrane potentials in cells: a diS-C3(3) assay for relative potentials as an indicator of real changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent probing of membrane potential in walled cells: diS-C3(3) assay in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Invitrogen Live Cell Imaging Solution 500 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. Live Cell Imaging Solution 500 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 7. Photostability and phytotoxicity of selected sunscreen agents and their degradation mixtures in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Skin phototoxicity of cosmetic formulations containing photounstable and photostable UV-filters and vitamin A palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 12. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with 3,3'-Dipropylthiacarbocyanine Iodide (DiSC3(5))

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiacarbocyanine iodide, often abbreviated as DiSC3(5), is a lipophilic, cationic fluorescent probe used for the real-time measurement of membrane potential in various biological systems.[1][2] Its sensitivity to changes in the electrical potential across membranes makes it a valuable tool for assessing mitochondrial health and function. In healthy, energized cells, the mitochondrial membrane maintains a significant negative potential. DiSC3(5) accumulates in these hyperpolarized mitochondria, leading to a quenching of its fluorescence signal.[1][3] Conversely, upon mitochondrial depolarization, a hallmark of cellular stress and apoptosis, the dye is released from the mitochondria into the cytoplasm, resulting in a detectable increase in fluorescence intensity.[1][3]

These application notes provide a comprehensive guide to using DiSC3(5) for measuring mitochondrial membrane potential, including detailed protocols for various experimental platforms, data interpretation, and troubleshooting.

Principle of Action

The mechanism of DiSC3(5) as a mitochondrial membrane potential probe is based on its Nernstian distribution across the mitochondrial membrane. The positively charged dye is driven into the negatively charged mitochondrial matrix. This accumulation leads to the formation of dye aggregates, which causes self-quenching of the fluorescence. When the mitochondrial membrane potential collapses, the driving force for dye accumulation is lost, and the dye is released back into the cytoplasm as monomers, leading to a significant increase in fluorescence.

Quantitative Data Summary

A summary of the key quantitative parameters for DiSC3(5) is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Chemical Formula | C₂₅H₂₇IN₂S₂ | [4] |

| Molecular Weight | 546.53 g/mol | [1][4] |

| Excitation Maximum | 622 nm | [1][5][6] |

| Emission Maximum | 670 nm | [1][5][6] |

| Solubility | Soluble in DMSO and Ethanol | [5][6] |

| Stock Solution Concentration | 1-5 mM in DMSO or Ethanol | [1][6][7] |

| Working Concentration | 1-5 µM | [7] |

| Cell Density for Suspension Assays | 1 x 10⁶ cells/mL | [6][7] |

| Incubation Time | 2-20 minutes at 37°C | [6][7] |

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for measuring mitochondrial membrane potential using DiSC3(5).

Signaling Pathway: Principle of DiSC3(5) Action

Caption: The principle of DiSC3(5) action in response to mitochondrial membrane potential.

Experimental Protocols

A. Reagent Preparation

-

DiSC3(5) Stock Solution (1-5 mM):

-

Dissolve the appropriate amount of DiSC3(5) powder in high-quality, anhydrous DMSO or ethanol.[1][6] For example, to prepare a 1 mM stock solution, dissolve 0.547 mg of DiSC3(5) (MW = 546.53) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[7]

-

-

DiSC3(5) Working Solution (1-5 µM):

-

On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS)) to the desired final concentration.[7]

-

The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to perform a titration to determine the ideal concentration.[7]

-

-

Positive Control (Depolarizing Agent):

-

Prepare a stock solution of a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Valinomycin (B1682140). A typical stock concentration for CCCP is 10-50 mM in DMSO.

-

The final working concentration of CCCP is typically in the range of 10-50 µM.

-

B. Protocol for Suspension Cells (Flow Cytometry)

-

Harvest cells and wash them once with a suitable buffer.

-

Resuspend the cells at a density of 1 x 10⁶ cells/mL in the pre-warmed buffer.[6][7]

-

Add the DiSC3(5) working solution to the cell suspension to achieve the final desired concentration.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[6][7] The optimal incubation time may need to be determined empirically for each cell type.

-

(Optional) Add your test compound and incubate for the desired period.

-

For the positive control, add CCCP to a separate aliquot of stained cells and incubate for 5-10 minutes.

-

Analyze the cells on a flow cytometer. DiSC3(5) is typically excited with a 633 nm or 640 nm laser and its emission is collected in the far-red channel (e.g., APC or Alexa Fluor 647 channel).

-